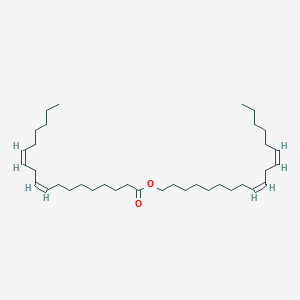![molecular formula C25H36O6 B579074 3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid CAS No. 17230-75-0](/img/structure/B579074.png)
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid is a naturally occurring compound isolated from the propolis of stingless bees, specifically from the species Tetragonula aff. biroi, collected in South Sulawesi, Indonesia . It is known for its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of papuanic acid involves several steps, including the Friedel-Crafts acylation of phloroglucinol and tigloyl chloride, followed by a Michael addition type reaction . This process results in a mixture of trans and cis products, which are then separated and purified.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of papuanic acid. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.
化学反応の分析
Types of Reactions
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in papuanic acid.
Substitution: Substitution reactions can introduce new functional groups into the papuanic acid molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of papuanic acid with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: This compound exhibits antibacterial, antifungal, and antiviral activities.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: this compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of papuanic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the activity of specific enzymes and proteins involved in oxidative stress and inflammation . This leads to a reduction in the levels of reactive oxygen species and the modulation of inflammatory responses.
類似化合物との比較
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid is similar to other phloroglucinol derivatives, such as:
- Isopapuanic acid
- Isocalolongic acid
- Isocalopolyanic acid
Uniqueness
This compound is unique due to its specific chemical structure and the presence of distinct functional groups that contribute to its biological activities. Its ability to inhibit oxidative stress and inflammation makes it a valuable compound for further research and development.
特性
CAS番号 |
17230-75-0 |
|---|---|
分子式 |
C25H36O6 |
分子量 |
432.557 |
IUPAC名 |
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid |
InChI |
InChI=1S/C25H36O6/c1-7-8-9-10-17(13-19(26)27)20-23(29)21-22(28)15(4)16(5)31-25(21)18(24(20)30-6)12-11-14(2)3/h11,15-17,29H,7-10,12-13H2,1-6H3,(H,26,27)/t15-,16-,17?/m1/s1 |
InChIキー |
NNLXQVOOLYKUPC-YNPPLXCJSA-N |
SMILES |
CCCCCC(CC(=O)O)C1=C(C2=C(C(=C1OC)CC=C(C)C)OC(C(C2=O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)


![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)





![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

